间苯三甲酰乙酸

描述

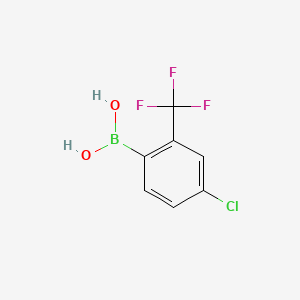

Molecular Structure Analysis

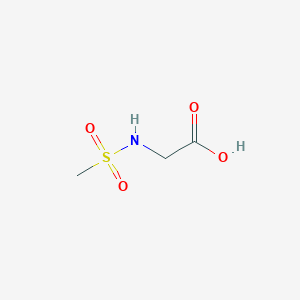

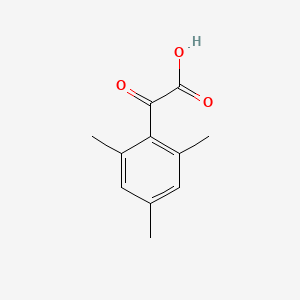

The molecular structure of Mesitylglyoxylic acid can be represented by the SMILES stringCc1cc(C)c(c(C)c1)C(=O)C(O)=O . The InChI representation is 1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) . Physical And Chemical Properties Analysis

Mesitylglyoxylic acid is a solid substance . It has an empirical formula of C11H12O3 and a molecular weight of 192.21 .科学研究应用

Pharmaceutical Synthesis

Mesitylglyoxylic acid is utilized in the synthesis of various pharmaceutical compounds due to its bifunctional nature. It serves as a precursor in the production of β-lactam antibiotics such as methicillin, oxacillin, and nafcillin, which are vital in combating bacterial infections .

Anti-inflammatory Agents

This compound plays a crucial role in the synthesis of allantoin , an anti-inflammatory agent. Allantoin is used in skin care products for its keratolytic properties, providing antimicrobial and antiparasitic benefits .

Antihypertensive Medications

Mesitylglyoxylic acid is also involved in the production of atenolol , a medication used to treat high blood pressure and prevent chest pain .

Flavor and Fragrance Industry

An important derivative of Mesitylglyoxylic acid is vanillin , which is extensively used in the flavor and fragrance industry. Vanillin is a key ingredient in food flavoring, perfumes, and pharmaceuticals .

Agrochemistry

In the field of agrochemistry, Mesitylglyoxylic acid is used for producing glyphosate , a broad-spectrum systemic herbicide and crop desiccant. It is one of the most widely used herbicides in agriculture .

Optoelectronic Devices

Recent studies have shown that mesitylated trityl radicals, derived from Mesitylglyoxylic acid, exhibit potential as light emitters in optoelectronic devices. These materials demonstrate enhanced photoluminescence and could be used in the development of efficient light-emitting diodes (LEDs) .

Organic Synthesis

Mesitylglyoxylic acid acts as an organic building block in fine chemical synthesis. Its molecular structure allows for various catalytic, electrochemical, and enzymatic methods to be employed in the creation of complex organic molecules .

Research and Development

Sigma-Aldrich provides Mesitylglyoxylic acid to researchers as part of a unique collection of chemicals, indicating its use in innovative research applications. However, they do not collect analytical data for this product, suggesting that its applications are still being explored and may lead to new discoveries .

安全和危害

Mesitylglyoxylic acid is classified under GHS07 for safety and hazards . The hazard statements include H319, which indicates that it causes serious eye irritation . The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified under Eye Irrit. 2 for hazard classifications .

属性

IUPAC Name |

2-oxo-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSQOXNQMAUSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397511 | |

| Record name | MESITYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesitylglyoxylic acid | |

CAS RN |

3112-46-7 | |

| Record name | MESITYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the steric bulk of the mesityl group influence the conformation of mesitylglyoxylic acid?

A: The presence of the bulky mesityl group (2,4,6-trimethylphenyl) in mesitylglyoxylic acid significantly affects its molecular conformation. The ketone group is rotated 49.1 (7) degrees out of plane with the aryl ring due to steric hindrance. [] Additionally, the carboxyl group experiences further rotation of 31.2 (7) degrees from the ketone plane, leading to a distinct cisoid dicarbonyl conformation. [] This conformational preference is likely stabilized by the secondary hydrogen bonding interaction between the ketone oxygen and the carboxyl group, as discussed in the previous question.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)